2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups. This compound also contains an oxadiazole moiety, which is a five-membered ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the methoxy and methyl groups. The oxadiazole ring can be formed through a cyclization reaction involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The oxadiazole moiety may also contribute to its activity by interacting with nucleic acids or proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the oxadiazole moiety, making it less versatile in certain applications.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Does not have the methoxy and methyl groups, which may affect its reactivity and biological activity.
2-methoxy-5-methyl-N-((1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Similar structure but with different substitution patterns on the oxadiazole ring.
Uniqueness
The presence of both the methoxy and methyl groups, along with the oxadiazole moiety, gives 2-methoxy-5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide unique chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-8-4-5-10(18-3)11(6-8)20(16,17)13-7-12-14-9(2)15-19-12/h4-6,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQWPZRGXGQXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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